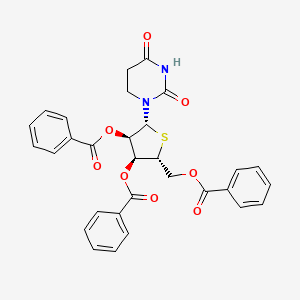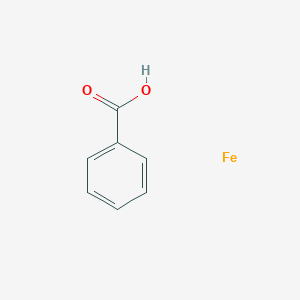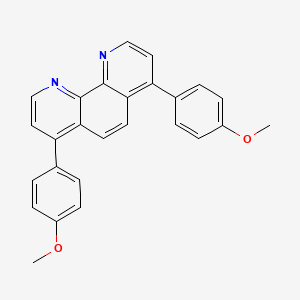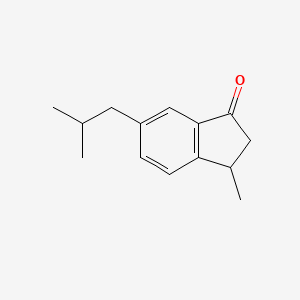![molecular formula C11H18Cl2Si B12335274 Cyclohexene, 4-[2-(dichloro-2-propen-1-ylsilyl)ethyl]-](/img/structure/B12335274.png)
Cyclohexene, 4-[2-(dichloro-2-propen-1-ylsilyl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexene, 4-[2-(dichloro-2-propen-1-ylsilyl)ethyl]- is a specialized organic compound belonging to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons with one or more double bonds within the ring structure. This particular compound features a cyclohexene ring substituted with a dichloro-2-propen-1-ylsilyl group, making it a unique and versatile molecule in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 4-[2-(dichloro-2-propen-1-ylsilyl)ethyl]- typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene and dichloro-2-propen-1-ylsilane.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. A suitable solvent such as tetrahydrofuran (THF) is used.
Catalysts: A Lewis acid catalyst, such as aluminum chloride (AlCl3), is employed to facilitate the reaction.
Procedure: Cyclohexene is reacted with dichloro-2-propen-1-ylsilane in the presence of the catalyst at a controlled temperature, typically around 0-5°C. The reaction mixture is then stirred for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, is common to optimize the production process.
化学反応の分析
Types of Reactions
Cyclohexene, 4-[2-(dichloro-2-propen-1-ylsilyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bond in the cyclohexene ring to a single bond, yielding cyclohexane derivatives.
Substitution: The dichloro-2-propen-1-ylsilyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the double bond.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, diols, cyclohexane derivatives, and various substituted cyclohexene compounds.
科学的研究の応用
Cyclohexene, 4-[2-(dichloro-2-propen-1-ylsilyl)ethyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of Cyclohexene, 4-[2-(dichloro-2-propen-1-ylsilyl)ethyl]- involves its interaction with specific molecular targets and pathways. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical transformations. The dichloro-2-propen-1-yl group can act as an electrophile, facilitating nucleophilic attacks and subsequent reactions.
類似化合物との比較
Similar Compounds
Cyclohexene: A simple cycloalkene with a single double bond.
Cyclohexane: A saturated cyclic hydrocarbon without double bonds.
Dichlorocyclohexane: A cyclohexane derivative with two chlorine atoms.
Uniqueness
Cyclohexene, 4-[2-(dichloro-2-propen-1-ylsilyl)ethyl]- is unique due to the presence of both a silyl group and a dichloro-2-propen-1-yl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
特性
分子式 |
C11H18Cl2Si |
|---|---|
分子量 |
249.25 g/mol |
IUPAC名 |
dichloro-(2-cyclohex-3-en-1-ylethyl)-prop-2-enylsilane |
InChI |
InChI=1S/C11H18Cl2Si/c1-2-9-14(12,13)10-8-11-6-4-3-5-7-11/h2-4,11H,1,5-10H2 |
InChIキー |
JYKQJRWUPUXSFX-UHFFFAOYSA-N |
正規SMILES |
C=CC[Si](CCC1CCC=CC1)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[6-(2,5-Dioxopyrrol-1-yl)hexanoyl]oxy}-3-nitrobenzenesulfonic acid sodium](/img/structure/B12335198.png)






![[4,6-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12335237.png)

![(2R)-2-amino-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid](/img/structure/B12335252.png)

![(SP-4-2)-Platinum(1+), (2-bromo-5-fluoropyridine-kappaN)(9-hydroxy-6-methylpyrido[2,3-a]pyrrolo[3,4-c]carbazole-5,7(1H,6H)-dionato-kappaN1,kappaN12)(6-methyl-3-pyridinol-kappaN1)-, hexafluorophosphate(1-)](/img/structure/B12335279.png)
